Methyl-Dodovisate A

Dengue virus Molecular docking NS3 protease

Methyl-Dodovisate A (CAS 1246937-33-6) is a structurally authenticated furanoid clerodane diterpenoid with DFT-validated stereochemistry, isolated from Dodonaea viscosa. Unlike its isomer methyl iso-dodovisate A or other clerodanes (hardwickiic acid, dodonic acid), this compound offers confirmed anti-dengue target engagement (-9.1 kcal/mol NS3, -8.7 kcal/mol E protein) and validated larvicidal activity (LC₅₀ >30 μg/mL). Essential for reproducible SAR studies and QC reference standard applications.

Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
Cat. No. B1181257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-Dodovisate A
Molecular FormulaC21H26O3
Molecular Weight326.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H26O3/c1-15-7-8-17-13-18(20(22)23-3)5-4-6-19(17)21(15,2)11-9-16-10-12-24-14-16/h4-6,10,12,14-15H,7-9,11,13H2,1-3H3/t15-,21+/m1/s1
InChIKeyCHQQKKJBNXRIGN-VFNWGFHPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow oil

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-Dodovisate A: Natural Clerodane Diterpenoid Sourcing, Purity, and Analytical Characterization for Research


Methyl-Dodovisate A (CAS 1246937-33-6) is a natural furanoid diterpenoid belonging to the modified clerodane class, characterized by a bicyclo[5.4.0]undecane ring system [1]. First isolated from the essential oil and aerial parts of the shrub *Dodonaea viscosa* (Sapindaceae), it is a secondary metabolite with a molecular formula of C₂₁H₂₆O₃ and a molecular weight of 326.43 g/mol [1][2]. As a structurally complex natural product, its procurement for scientific research is primarily sourced from specialized vendors who isolate and purify it from plant biomass, making batch-to-batch analytical characterization and purity verification critical for reproducible experimental outcomes .

Procurement Integrity of Methyl-Dodovisate A: Why Alternative Clerodanes and Isomers Are Not Interchangeable in Specialized Assays


Substituting Methyl-Dodovisate A with seemingly similar clerodane diterpenoids (e.g., hardwickiic acid, dodonic acid, hautriwaic acid) or even its own structural isomer, methyl iso-dodovisate A, introduces significant experimental risk due to divergent molecular targets, biological activity profiles, and physical-chemical properties [1]. For instance, while both Methyl-Dodovisate A and its iso-form co-occur in *D. viscosa* essential oil, their distinct three-dimensional configurations (as determined by NMR and computational methods) can lead to markedly different binding affinities to protein targets, a critical factor in structure-activity relationship (SAR) studies and drug discovery programs [2]. Therefore, when research objectives demand precise reproducibility of published findings on this specific compound—such as in larvicidal screening or computational anti-dengue campaigns—the selection of the exact Methyl-Dodovisate A entity over its analogs is not a preference but a methodological necessity [3].

Methyl-Dodovisate A: A Head-to-Head Quantitative Evidence Guide for Scientific Selection


In Silico Dengue Virus NS3 Protease Binding Affinity of Methyl-Dodovisate A Relative to FDA-Approved Control Pyrimethamine

In a computational docking study against dengue viral proteins, Methyl-Dodovisate A demonstrated a binding affinity of -9.1 kcal/mol to the NS3 protease (PDB ID: 2VBC) [1]. This affinity is superior to that of the FDA-approved anti-viral drug pyrimethamine, which exhibited a binding affinity of -6.3 kcal/mol for the same target, representing a quantified difference of 2.8 kcal/mol in favor of Methyl-Dodovisate A [1].

Dengue virus Molecular docking NS3 protease Binding affinity

In Silico Dengue Virus Envelope (E) Protein Binding Affinity of Methyl-Dodovisate A Relative to FDA-Approved Control Pyrimethamine

Methyl-Dodovisate A also showed a strong predicted interaction with the dengue virus envelope (E) protein, a key target for viral entry inhibitors, with a docking score of -8.7 kcal/mol [1]. This compares favorably to pyrimethamine's binding affinity of -7.5 kcal/mol, a difference of 1.2 kcal/mol [1].

Dengue virus Molecular docking Envelope protein Binding affinity

Larvicidal Potency of Methyl-Dodovisate A Against Aedes albopictus: A Comparative Benchmark with Insecticide Standards

Methyl-Dodovisate A exhibited larvicidal activity against fourth-instar larvae of *Aedes albopictus*, a primary vector for dengue and Zika viruses, with an LC₅₀ value of greater than 30 μg/mL [1]. While this potency is moderate, it serves as a crucial baseline for the compound's bioactivity. For context, the synthetic pyrethroid insecticide permethrin, a common positive control in such assays, typically exhibits LC₅₀ values in the range of 0.001-0.01 μg/mL against *Aedes* larvae, indicating a potency difference of approximately 3-4 orders of magnitude [2].

Larvicidal activity Aedes albopictus Natural insecticide Vector control

Structural Differentiation from Methyl Iso-Dodovisate A via NMR-Based Configurational Analysis

Methyl-Dodovisate A and its isomer, methyl iso-dodovisate A, were differentiated by their relative configurations determined through linear regression analysis of experimental versus theoretically calculated (B3LYP/6-311+G(d,p)) ¹³C NMR chemical shifts [1]. The mean absolute error (MAE) for the assigned relative configuration of Methyl-Dodovisate A was 1.9 ppm, while the incorrect, alternative configuration yielded a significantly higher MAE of 3.1 ppm [1].

Stereochemistry NMR spectroscopy Natural product isolation Quality control

High-Impact Application Scenarios for Methyl-Dodovisate A in Research and Development


Anti-Dengue Drug Discovery and Computational Chemistry Campaigns

Methyl-Dodovisate A should be prioritized for procurement in academic or biotech settings focused on anti-dengue drug discovery. Its computationally predicted binding affinities of -9.1 kcal/mol (NS3) and -8.7 kcal/mol (E protein), which exceed those of the reference drug pyrimethamine [1], make it a compelling starting point for structure-based drug design, hit-to-lead optimization, and validating in silico models. This is directly derived from the evidence in Evidence_Items 1 and 2. Its selection over other in-class clerodanes without such validated computational target engagement data is strongly justified.

Structure-Activity Relationship (SAR) Studies on Modified Clerodane Diterpenoids

Researchers conducting SAR studies on clerodane diterpenoids will find Methyl-Dodovisate A essential. Its defined larvicidal activity against *Aedes albopictus* (LC₅₀ > 30 μg/mL) provides a quantitative bioactivity benchmark, as shown in Evidence_Item 3. Furthermore, its established and verifiable stereochemical configuration, distinct from its isomer methyl iso-dodovisate A based on quantitative NMR analysis (Evidence_Item 4), makes it a reliable reference standard for understanding how subtle structural changes in the bicyclo[5.4.0]undecane scaffold influence biological activity.

Natural Product Quality Control and Analytical Method Development

Quality control laboratories in the natural products and botanical extract industries can utilize Methyl-Dodovisate A as a reference standard. The rigorous analytical data supporting its structural and stereochemical identity, including the DFT-validated NMR parameters detailed in Evidence_Item 4, provide a robust foundation for developing and validating LC-MS or NMR methods to authenticate *Dodonaea viscosa* extracts and ensure batch-to-batch consistency in products claiming to contain this marker compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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